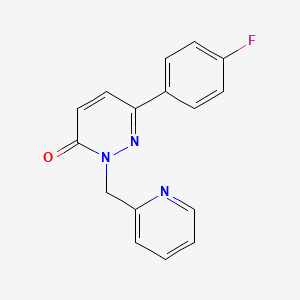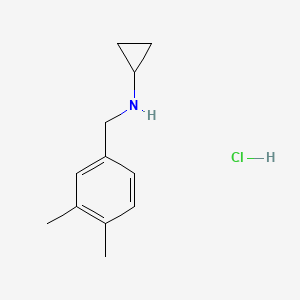
N-(3,4-Dimethylbenzyl)cyclopropylamine hydrochloride
Vue d'ensemble
Description
The compound "N-(3,4-Dimethylbenzyl)cyclopropylamine hydrochloride" is a derivative of cyclopropylamine, which is known for its ring strain and higher acidity compared to its open-chain analogues like n-propylamine . Although the provided papers do not directly discuss "N-(3,4-Dimethylbenzyl)cyclopropylamine hydrochloride", they do provide insights into similar compounds that can help infer some of the properties and potential reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds involves catalytic reductive methylation, as reported for the N-methyl and N,N-dimethyl derivatives of cyclohexylamines . This method could potentially be adapted for the synthesis of "N-(3,4-Dimethylbenzyl)cyclopropylamine hydrochloride" by choosing appropriate precursors and reaction conditions. The synthesis of halogenated benzylamine derivatives, as described in paper , also involves the substitution on the benzyl ring, which is relevant to the dimethylbenzyl group in the compound of interest.
Molecular Structure Analysis
The molecular structure of a similar compound, N,N-dimethyl-2-phenylcyclopropylamine hydrochloride, has been elucidated using X-ray crystallography . The crystal structure revealed an orthorhombic unit cell with two formula units in the asymmetric unit. The amino nitrogen was found in a trans position, and each molecule was bound to a chloride ion by a short N...Cl hydrogen bond. This information suggests that "N-(3,4-Dimethylbenzyl)cyclopropylamine hydrochloride" may also form similar hydrogen bonds and have a compact structure due to the cyclopropylamine core.
Chemical Reactions Analysis
The chemical reactivity of cyclopropylamine derivatives can be inferred from the behavior of similar compounds. For instance, the halogenated benzylamine derivatives synthesized in paper showed high affinity for the serotonin transporter, indicating that the introduction of halogen atoms on the benzyl ring can significantly affect the biological activity of these molecules. This suggests that the "N-(3,4-Dimethylbenzyl)cyclopropylamine hydrochloride" could also participate in biological interactions, potentially as a ligand for neurotransmitter transporters.
Physical and Chemical Properties Analysis
Cyclopropylamine has been shown to have a strong ring strain and higher acidity compared to n-propylamine . This implies that "N-(3,4-Dimethylbenzyl)cyclopropylamine hydrochloride" would also exhibit these characteristics, which could affect its solubility, boiling point, and other physical properties. The presence of the dimethylbenzyl group may further influence these properties by adding steric bulk and affecting the compound's polarity.
Applications De Recherche Scientifique
Synthesis of Bicyclic Cyclopropylamines
Cyclopropylamines, including substituted variants like N-(3,4-Dimethylbenzyl)cyclopropylamine hydrochloride, are crucial in synthesizing biologically active compounds. A study demonstrated the efficient synthesis of cyclopropylamines using Ti(II)-mediated intramolecular coupling, resulting in novel bicyclic structures with good yields and diastereomeric ratios (Cao, Xiao, & Joullié, 1999).
Conformational Analogues of Dopamine
In research exploring dopamine's peripheral biological actions, cyclopropylamine hydrochlorides, such as N-(3,4-Dimethylbenzyl)cyclopropylamine, were synthesized. Although they did not exhibit dopaminergic activity in specific models, they demonstrated weak alpha-adrenergic agonist properties and cardiostimulatory effects, highlighting their potential in studying dopamine's roles and mechanisms (Erhardt, Gorczynski, & Anderson, 1979).
Production of 1-Ethynylcyclopropylamine
1-Ethynylcyclopropylamine, a derivative of cyclopropylamine, has been synthesized as hydrochlorides in various studies. These compounds, including N-(3,4-Dimethylbenzyl)cyclopropylamine hydrochloride, are prepared through chemical processes involving cyclopropylacetylene and other reagents, contributing to a deeper understanding of organic synthesis techniques (Kozhushkov, Wagner-Gillen, Khlebnikov, & Meijere, 2010).
Oxidative N-dealkylation by Horseradish Peroxidase
Research into the oxidative N-dealkylation of cyclopropylamines by horseradish peroxidase offers insights into the behavior of these compounds under enzymatic conditions. This study helps to understand how cyclopropylamine-based compounds, including N-(3,4-Dimethylbenzyl)cyclopropylamine hydrochloride, interact with enzymes, which is crucial for developing potential pharmaceutical applications (Shaffer, Morton, & Hanzlik, 2001).
Safety And Hazards
Propriétés
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9-3-4-11(7-10(9)2)8-13-12-5-6-12;/h3-4,7,12-13H,5-6,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEWQKFQJMVCAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2CC2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dimethylbenzyl)cyclopropylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



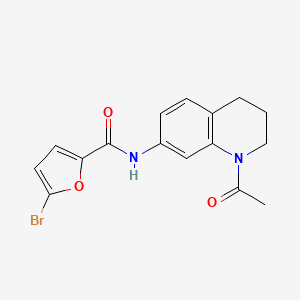
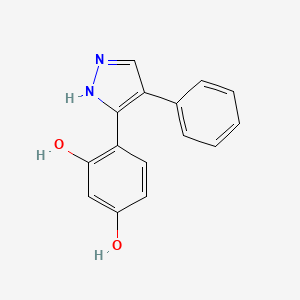
![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2503323.png)
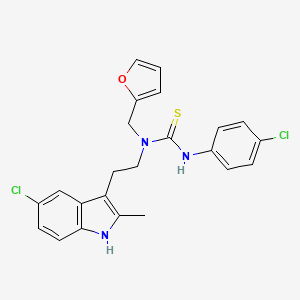
![Ethyl 4-[[2-(4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2503327.png)
![1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2503328.png)
![Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2503329.png)
![3-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B2503332.png)
![1-Iodoimidazo[1,5-a]pyridine](/img/structure/B2503334.png)
![7-hexadecyl-1,3-dimethyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2503336.png)
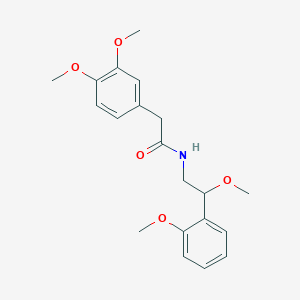

![5-[1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B2503340.png)
